Benzene, 1,1'-tellurobis[4-methoxy-

Description

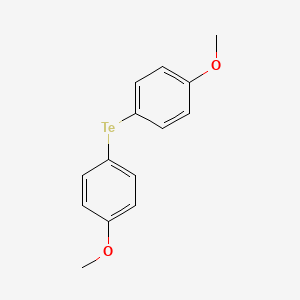

The compound “Benzene, 1,1'-tellurobis[4-methoxy-” is a diaryl telluride derivative featuring two para-methoxy-substituted benzene rings linked by a tellurium (Te) atom. Tellurium bridges are rare in organic chemistry compared to sulfur or oxygen analogs, but they may offer enhanced thermal stability and distinct reactivity in cross-coupling reactions or materials science applications .

Properties

CAS No. |

4456-34-2 |

|---|---|

Molecular Formula |

C14H14O2Te |

Molecular Weight |

341.9 g/mol |

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)tellanylbenzene |

InChI |

InChI=1S/C14H14O2Te/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |

InChI Key |

RSYFPPISBRXZAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methoxy-Substituted Diaryls

Key Observations:

Bridging Element Impact on Stability :

- Tellurium bridges (hypothesized) may confer higher thermal stability compared to sulfones or ethyne bridges due to Te’s stronger bond dissociation energy. For example, a related tellurium-bridged biphenyl compound decomposes at 208–210°C , whereas sulfones like bis(4-methoxyphenyl) sulfone are stable up to ~250°C .

- Chlorinated bridges (e.g., Methoxychlor) are prone to environmental degradation but exhibit biocidal activity .

Electronic and Structural Properties: Ethyne-bridged compounds (e.g., 1,2-Bis(4-methoxyphenyl)ethyne) exhibit rigidity and conjugation, making them suitable for optoelectronic materials .

Applications :

- Pharmaceuticals : Chlorotrianisene and DMT-Cl are used in drug synthesis or as protecting groups .

- Pesticides : Methoxychlor’s chlorine-rich structure enables insecticidal activity .

- Materials Science : Sulfones and ethyne-bridged compounds serve in high-performance polymers and electronics .

Synthetic Challenges :

- Tellurium compounds often require specialized synthesis routes. For example, hydrazine reduction was used to prepare a tellurium-bridged biphenyl amine . In contrast, sulfones are typically synthesized via oxidation of thioethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.